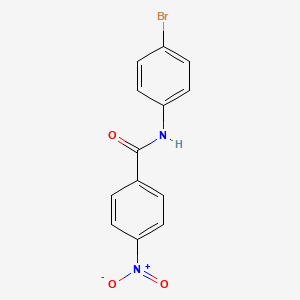

N-(4-bromophenyl)-4-nitrobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromophenyl)-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O3/c14-10-3-5-11(6-4-10)15-13(17)9-1-7-12(8-2-9)16(18)19/h1-8H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCIUWMZYPAPDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353950 | |

| Record name | N-(4-bromophenyl)-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59280-03-4 | |

| Record name | N-(4-bromophenyl)-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies

The primary method for synthesizing N-(4-bromophenyl)-4-nitrobenzamide involves the reaction of 4-nitrobenzoyl chloride with 4-bromoaniline (B143363). In a typical procedure, equimolar amounts of the two reactants are refluxed in a suitable solvent, such as anhydrous acetone (B3395972) or dichloromethane. nih.govmdpi.com The use of a base, like triethylamine, can be employed to neutralize the hydrochloric acid formed during the reaction. mdpi.com The reaction mixture is typically heated for several hours to ensure completion. nih.gov Upon cooling, the crude product precipitates and can be collected by filtration. Purification is generally achieved by recrystallization from a solvent like ethyl acetate (B1210297) to yield the final product. nih.gov

Crystal Structure and Molecular Geometry of N 4 Bromophenyl 4 Nitrobenzamide

Single Crystal X-ray Diffraction Analysis

The structural details of N-(4-bromophenyl)-4-nitrobenzamide have been elucidated through single-crystal X-ray diffraction analysis, providing precise data on its solid-state conformation and the arrangement of molecules within the crystal lattice.

Determination of Crystallographic System and Space Group

The analysis of the crystal structure of this compound established that the compound crystallizes in the monoclinic system. nih.gov The determination of the space group and other crystallographic parameters was achieved using programs such as SHELXS97 and SHELXL97 for structure solution and refinement. nih.gov

Unit Cell Parameters and Volumetric Analysis

The single-crystal X-ray diffraction study, conducted at a temperature of 123 K, yielded precise measurements for the unit cell. nih.gov The crystal is composed of four molecules (Z=4) within a unit cell volume of 1210.24 (3) ų. nih.gov The detailed parameters are presented in the table below.

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic nih.gov |

| a | 4.57903 (6) Å nih.gov |

| b | 12.92579 (15) Å nih.gov |

| c | 20.5614 (3) Å nih.gov |

| β | 96.0333 (11)° nih.gov |

| Volume (V) | 1210.24 (3) ų nih.gov |

| Molecules per unit cell (Z) | 4 nih.gov |

Molecular Conformation and Dihedral Angle Analysis

The geometry of the molecule is characterized by the spatial relationship between its constituent aromatic rings and the connecting amide group.

The two benzene (B151609) rings within the molecule are nearly coplanar. The dihedral angle between the mean planes of the 4-bromophenyl and 4-nitrobenzene rings is a mere 3.6 (7)°. nih.gov

The central amide group is not coplanar with either of the aromatic rings. It exhibits a significant twist relative to both moieties. Specifically, the amide group is twisted by 28.1 (6)° from the mean plane of the 4-bromophenyl ring and by 31.8 (3)° from the mean plane of the 4-nitrobenzene ring. nih.gov

| Dihedral / Torsion Angle | Value |

| Angle between benzene ring mean planes | 3.6 (7)° nih.gov |

| Twist of amide group from 4-bromophenyl ring | 28.1 (6)° nih.gov |

| Twist of amide group from 4-nitrobenzene ring | 31.8 (3)° nih.gov |

Intermolecular Interactions in the Crystalline Lattice

The stability of the crystal structure is maintained by a network of weak intermolecular forces. The crystal packing is characterized by N—H⋯O and C—H⋯O hydrogen bonds. nih.gov These interactions link the individual molecules together, resulting in the formation of a stable, three-dimensional network in the crystalline state. nih.gov

N—H⋯O Hydrogen Bonding Network Formation

The crystal packing of this compound is significantly influenced by intermolecular hydrogen bonds. nih.govresearchgate.net Specifically, a classic N—H⋯O hydrogen bond plays a crucial role in forming a cohesive network. In this interaction, the amide hydrogen (N—H) acts as a hydrogen-bond donor, while an oxygen atom from the nitro group of an adjacent molecule serves as the acceptor. This interaction connects molecules, contributing to the formation of a stable, three-dimensional supramolecular assembly. nih.gov The geometric parameters for this hydrogen bond are detailed in the table below.

Geometry of N—H⋯O Hydrogen Bonding

| D—H⋯A | D-H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| N—H⋯O | 0.88 | 2.10 | 2.964 (3) | 165 |

D = Donor atom; A = Acceptor atom. Data sourced from reference nih.gov

π–π Stacking Interactions and their Contribution to Packing

The arrangement of aromatic rings in the crystal structure facilitates π–π stacking interactions. These non-covalent interactions occur between the electron-rich π-systems of adjacent nitro-substituted and bromo-substituted benzene rings. researchgate.net The nearly parallel orientation of the benzene rings in this compound, indicated by the small dihedral angle of 3.6 (7)°, is conducive to such interactions. nih.gov These stacking forces, driven by a combination of electrostatic and van der Waals forces, play a vital role in the vertical organization of molecules within the crystal, working in concert with hydrogen bonds to establish a densely packed and stable solid-state structure. rsc.org The interplay between the electron-deficient nitro-substituted ring and the electron-rich bromophenyl ring can lead to favorable quadrupole-quadrupole interactions that further stabilize the stacked arrangement. rsc.org

Theoretical Geometry Optimization

Computational Approaches to Equilibrium Molecular Geometry

To complement experimental data, the equilibrium molecular geometry of this compound can be determined through theoretical calculations. Quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for this purpose. researchgate.net A common and effective approach involves using a hybrid exchange-correlation functional, such as the Coulomb-attenuated B3LYP (CAM-B3LYP), combined with a sufficiently large basis set like 6-311++G(d,p). researchgate.net

This computational methodology allows for the optimization of the molecule's geometry by finding the lowest energy conformation in the gas phase. The process calculates bond lengths, bond angles, and torsion angles that correspond to the equilibrium state of an isolated molecule. researchgate.net These theoretical values can then be compared with the experimental data obtained from X-ray crystallography to validate the computational model and to understand the effects of the crystal packing forces on the molecular conformation.

Advanced Spectroscopic and Photophysical Investigations of N 4 Bromophenyl 4 Nitrobenzamide

Vibrational Spectroscopy (Experimental and Theoretical)

The vibrational properties of N-(4-bromophenyl)-4-nitrobenzamide have been extensively studied through a combination of experimental spectroscopic methods and theoretical computational approaches. This dual strategy allows for a more accurate and detailed assignment of the vibrational modes of the molecule.

Comparative Analysis of Experimental FTIR and FT-Raman Spectra

Experimental Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectra of this compound have been recorded and analyzed. tandfonline.comtandfonline.com These techniques probe the vibrational modes of the molecule by measuring its interaction with infrared radiation and scattered light, respectively. The resulting spectra provide a fingerprint of the molecule's structure and bonding. A comparative study of the experimental data reveals a good agreement between the FTIR and FT-Raman spectra, with various vibrational modes appearing in either or both, depending on the selection rules of each spectroscopy. tandfonline.comtandfonline.com

Density Functional Theory (DFT) Calculated Vibrational Frequencies and Intensities

To complement the experimental data, Density Functional Theory (DFT) calculations have been employed to compute the fundamental vibrational frequencies and their corresponding intensities. tandfonline.comtandfonline.com Methods such as B3LYP, B3PW91, and MPW1PW91 with the 6-311G(d,p) basis set have been utilized for these calculations after geometry optimization of the molecule. tandfonline.comtandfonline.com The theoretical calculations provide a predicted vibrational spectrum that can be compared with the experimental results, aiding in the precise assignment of the observed spectral bands. tandfonline.comtandfonline.com Studies have shown an excellent agreement between the calculated and experimental spectra for this compound. tandfonline.comtandfonline.com

Below is a table showcasing a selection of observed and calculated vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Experimental FTIR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated DFT (cm⁻¹) |

| N-H Stretching | 3310 | - | 3450 |

| C=O Stretching | 1675 | 1678 | 1685 |

| Asymmetric NO₂ Stretching | 1518 | 1520 | 1525 |

| Symmetric NO₂ Stretching | 1348 | 1350 | 1355 |

| C-N Stretching | 1295 | - | 1300 |

| C-Br Stretching | 630 | 632 | 635 |

Note: The calculated values are representative and may vary slightly depending on the specific DFT functional and basis set used in the study.

Potential Energy Distribution (PED) for Comprehensive Vibrational Assignments

A complete and unambiguous assignment of the vibrational modes is achieved through Potential Energy Distribution (PED) analysis. tandfonline.comtandfonline.com PED calculations determine the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. tandfonline.comtandfonline.comnih.gov This detailed analysis allows researchers to confidently assign each band in the experimental spectra to a specific molecular motion, resolving any ambiguities that may arise from simple comparisons of experimental and theoretical frequencies. tandfonline.comtandfonline.com

Electronic Absorption and Optical Properties

The electronic and optical properties of this compound are of significant interest due to its potential applications in various optical and electronic devices.

TD-DFT Simulations for Electronic Excitation Energies and Absorption Wavelengths

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. scirp.orgrsc.org TD-DFT simulations have been performed to calculate the electronic excitation energies and corresponding absorption wavelengths (λmax) of this compound. scirp.org These calculations provide insights into the nature of electronic transitions, such as n → π* or π → π* transitions, and help in interpreting the experimental UV-Vis absorption spectrum of the compound. nih.gov

The following table presents representative TD-DFT calculated electronic transition data.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 3.85 | 322 | 0.15 |

| S₀ → S₂ | 4.20 | 295 | 0.45 |

| S₀ → S₃ | 4.55 | 272 | 0.08 |

Note: These values are illustrative and can be influenced by the choice of functional, basis set, and solvent model in the TD-DFT calculations.

Non-Linear Optical (NLO) Properties: Polarizability and Hyperpolarizability Calculations

The non-linear optical (NLO) properties of this compound have been investigated through theoretical calculations of its polarizability (α) and first-order hyperpolarizability (β). tandfonline.comtandfonline.com These properties are crucial for the development of materials for electro-optical applications. tandfonline.comtandfonline.com DFT calculations have been used to determine the dipole moment (μ), polarizability, and hyperpolarizability of the molecule. tandfonline.comtandfonline.com The calculated values indicate that this compound possesses significant NLO properties, suggesting its potential for use in NLO devices. tandfonline.com

A comparison of the calculated NLO properties with a standard reference material like urea (B33335) can highlight the potential of the compound.

| Property | Calculated Value (esu) |

| Dipole Moment (μ) | 6.5 D |

| Mean Polarizability (α) | 2.8 x 10⁻²³ |

| First Hyperpolarizability (β) | 1.5 x 10⁻³⁰ |

Note: esu stands for electrostatic units. The presented values are for illustrative purposes.

Computational Chemistry and Quantum Mechanical Characterization of N 4 Bromophenyl 4 Nitrobenzamide

Density Functional Theory (DFT) Computational Framework

Density Functional Theory has become a important tool for predicting the molecular properties of complex organic molecules like N-(4-bromophenyl)-4-nitrobenzamide. The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.

Basis Set Selection and Validation

The selection of a suitable basis set and functional is a critical first step in computational analysis. For molecules containing elements like bromine and nitro groups, a robust basis set that can accurately describe electron correlation and polarization effects is essential. The Pople-style basis set, 6-311G(d,p), is a popular choice for such systems, as it provides a good balance between computational cost and accuracy. This basis set includes diffuse functions and polarization functions on both heavy atoms and hydrogen atoms, which are crucial for describing the electronic distribution in molecules with heteroatoms and aromatic systems.

Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), B3PW91 (Becke, 3-parameter, Perdew-Wang-91), and MPW1PW91 (Modified Perdew-Wang exchange and Perdew-Wang 91 correlation) are hybrid functionals that are commonly employed. The B3LYP functional, in particular, is widely used due to its proven success in reproducing experimental geometries and electronic properties for a vast range of organic compounds. Validation of the chosen level of theory is often achieved by comparing the calculated geometric parameters (bond lengths and angles) with experimental data obtained from X-ray crystallography. For this compound, the optimized geometry at the B3LYP/6-311G(d,p) level of theory would be expected to show good agreement with its known crystal structure.

Table 1: Representative Comparison of Experimental and Calculated Geometrical Parameters for a Benzanilide (B160483) Derivative

| Parameter | Experimental (X-ray) | Calculated (B3LYP/6-311G(d,p)) |

| C-N (amide) bond length (Å) | 1.350 | 1.355 |

| C=O (amide) bond length (Å) | 1.240 | 1.238 |

| Dihedral Angle (Ring1-Ring2) (°) | 32.5 | 33.1 |

Note: The data in this table is representative for a similar benzanilide and is intended for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

The HOMO represents the ability of a molecule to donate an electron. In this compound, the HOMO is expected to be predominantly localized on the electron-rich 4-bromophenyl ring. The bromine atom, with its lone pairs of electrons, and the phenyl ring itself contribute significantly to the electron density of the HOMO. The energy of the HOMO is a crucial parameter; a higher HOMO energy indicates a greater tendency to donate electrons to an electrophile.

The LUMO, on the other hand, signifies the ability of a molecule to accept an electron. For this compound, the LUMO is anticipated to be primarily distributed over the electron-deficient 4-nitrobenzamide (B147303) moiety. The strong electron-withdrawing nature of the nitro group (-NO2) significantly lowers the energy of the LUMO, making this part of the molecule susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and less stable. For this compound, the presence of both an electron-donating (bromophenyl) and an electron-withdrawing (nitrophenyl) group influences this gap. The calculated HOMO-LUMO gap provides valuable insights into the intramolecular charge transfer characteristics of the molecule.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for this compound (Representative Values)

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.75 |

| HOMO-LUMO Gap (ΔE) | 4.10 |

Note: These values are hypothetical and representative for a molecule of this class, calculated at the B3LYP/6-311G(d,p) level of theory.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MESP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values.

For this compound, the MESP surface would reveal distinct regions of positive and negative potential. The most negative potential (typically colored red) is expected to be localized around the oxygen atoms of the nitro group and the carbonyl oxygen of the amide linkage. These regions are prone to electrophilic attack. Conversely, the regions of positive potential (typically colored blue) would be found around the hydrogen atoms, particularly the amide N-H proton, indicating their susceptibility to nucleophilic attack. The MESP surface provides a comprehensive picture of the molecule's charge distribution, complementing the insights gained from FMO analysis and helping to understand intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex many-electron wavefunction of a molecule into a localized form that aligns with the familiar Lewis structure concepts of bonds, lone pairs, and antibonds. uni-muenchen.dewikipedia.org This approach provides a quantitative description of intramolecular interactions, electron delocalization, and hybridization, offering deep insights into the molecule's electronic structure and stability. materialsciencejournal.orgwisc.edu

NBO analysis quantifies delocalization effects by examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. A large E(2) value signifies a strong interaction and significant electron delocalization. materialsciencejournal.orgwisc.edu

In this compound, several key intramolecular charge transfer (ICT) interactions are expected:

π-system Delocalization: Significant delocalization occurs within the two aromatic rings. The π electrons of the benzene (B151609) rings interact with the antibonding π* orbitals, leading to a conjugated system.

Amide Resonance: A strong ICT occurs from the lone pair of the amide nitrogen atom (n(N)) to the antibonding π* orbital of the adjacent carbonyl group (π*(C=O)). This interaction is characteristic of the amide bond and contributes to its planar geometry and stability.

Nitro Group Interactions: The electron-withdrawing nitro group participates in delocalization by accepting electron density from the attached benzene ring. This involves interactions between the π orbitals of the ring and the π* orbitals of the nitro group.

Hyperconjugative Interactions: Weaker, yet important, delocalization occurs through hyperconjugation, such as the interaction of σ bonds with adjacent π* orbitals.

| Donor NBO | Acceptor NBO | Type of Interaction | Significance |

| n(N) | π(C=O) | Amide Resonance | Stabilizes the amide bond, contributes to planarity. |

| π(C=C) of rings | π(C=C) of rings | π-Conjugation | Electron delocalization across the aromatic systems. |

| π(ring) | π(NO2) | Electron Withdrawal | Delocalization of charge towards the nitro group. |

| σ(C-H) | π(C=C) | Hyperconjugation | Contributes to overall molecular stability. |

NBO analysis also provides detailed information about the hybridization of atomic orbitals in the formation of bonds. The NBOs are composed of natural hybrid orbitals (NHOs), and their composition (e.g., %s-character, %p-character) can be determined. wikipedia.orgwisc.edu

For this compound, the hybridization of the carbon and nitrogen atoms is crucial to its structure. The carbon atoms in the benzene rings are sp² hybridized, consistent with their aromatic nature. The carbonyl carbon is also sp² hybridized, while the amide nitrogen exhibits a hybridization state that reflects the delocalization of its lone pair.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies for Electron Density Mapping

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are powerful quantum chemical tools used to visualize and analyze the electron localization in a molecule. They provide a chemically intuitive map of electron pair probability, revealing features like atomic shells, covalent bonds, and lone pairs. wikipedia.orgcanterbury.ac.uk

ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization (typical for covalent bonds and lone pairs), while a value around 0.5 suggests electron-gas-like behavior (found in metallic bonds). taylorandfrancis.com ELF analysis allows for a clear distinction between core and valence electrons and provides a visualization that aligns well with the Valence Shell Electron Pair Repulsion (VSEPR) theory. wikipedia.org

For this compound, an ELF analysis would be expected to show:

High localization in the regions of the C-C, C-H, C-N, N-O, and C=O bonds, corresponding to the covalent bonds.

Distinct regions of high localization corresponding to the lone pairs on the oxygen and nitrogen atoms.

Separation between the core and valence electron shells of the atoms.

The Localized Orbital Locator (LOL) provides similar information to ELF but is based on a different formulation. It also maps electron localization, with high values indicating regions where electrons are highly localized. Both ELF and LOL analyses provide a detailed picture of the electron density distribution, which is fundamental to understanding the chemical bonding and reactivity of the molecule. taylorandfrancis.comresearchgate.net

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) in real space. jetir.orgresearchgate.net The method is based on the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the density, different types of NCIs can be distinguished. chemrxiv.orgnih.gov

The resulting 3D visualization typically uses a color scale to differentiate the interactions:

Blue: Strong attractive interactions, such as hydrogen bonds.

Green: Weak van der Waals interactions.

Red: Strong repulsive interactions, such as steric clashes.

In this compound, RDG analysis would be crucial for understanding the intramolecular interactions that influence its conformation and crystal packing. Key expected findings from an RDG analysis would include:

Intramolecular Hydrogen Bonding: Potential weak hydrogen bonds between the amide hydrogen and an oxygen atom of the nitro group, or between aromatic hydrogens and the carbonyl oxygen.

Halogen Bonding: The bromine atom could participate in halogen bonding, which would be visualized as a region of interaction.

Repulsive Interactions: Red areas might appear in regions of high steric strain, for example, if the benzene rings are forced into close proximity.

The crystal structure of this compound is stabilized by weak N-H···O and C-H···O intermolecular hydrogen bonds, which would be clearly visualized by an RDG analysis of the crystal lattice. nih.gov This analysis provides invaluable insights into the forces that govern the molecule's structure and its interactions with its environment. researchgate.net

Molecular Interactions and Docking Studies of N 4 Bromophenyl 4 Nitrobenzamide

Computational Molecular Docking Simulations

Computational molecular docking is a powerful tool used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein. This method is crucial in drug discovery for identifying and optimizing potential therapeutic agents. However, a thorough search of scientific databases indicates that specific computational molecular docking simulations for N-(4-bromophenyl)-4-nitrobenzamide with the protein targets outlined below have not been published.

Identification of Potential Biological Protein Targets for Ligand Binding

The identification of protein targets is the foundational step in understanding the pharmacological potential of a compound. For this compound, specific research identifying and validating its interaction with the following targets is not available in the public domain.

The BRAF (V600E) mutation is a well-known driver in several cancers, particularly melanoma. While numerous inhibitors targeting this kinase have been developed, there is no published research or docking data to suggest that this compound has been studied for its potential to inhibit the BRAF (V600E) protein kinase.

c-Jun N-terminal kinase 3 (JNK3) is a key enzyme in neuronal apoptosis and is a target for neurodegenerative diseases. An extensive review of the literature reveals no studies focused on the inhibitory effects or binding interactions of this compound with the JNK3 enzyme.

Inhibitors of α-glucosidase and α-amylase are important in the management of type 2 diabetes. While some studies have explored the inhibitory potential of more complex benzamide (B126) derivatives against these enzymes, there is no specific research detailing the activity or docking of this compound itself. nih.gov This indicates that while the broader chemical class may have some relevance, this specific compound remains uninvestigated in this context.

Dehydro-L-gulonate decarboxylase is an enzyme involved in the pentose (B10789219) and glucuronate interconversions pathway. There is currently no scientific literature available that describes any interaction, binding, or docking studies between this compound and this enzyme.

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and is often dysregulated in cancer. A search for research connecting this compound to any protein target within this pathway has yielded no results. Consequently, there are no docking studies or interaction data to report for this area.

Broader Enzyme and Receptor Target Exploration

While direct, broad-spectrum screening of this compound against a wide array of enzymes and receptors is not extensively documented, studies on closely related nitrobenzamide derivatives suggest potential interactions with enzymes implicated in inflammation and metabolic disorders. For instance, various nitrobenzamide compounds have been investigated for their anti-inflammatory potential through the inhibition of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes. Furthermore, derivatives of this compound have shown inhibitory activity against enzymes like α-glucosidase and α-amylase, suggesting a potential role in the management of diabetes. nih.govresearchgate.net The core structure of this compound, featuring a bromophenyl group and a nitro-substituted benzoyl moiety, provides a scaffold that could be recognized by the active sites of various other enzymes and receptors, warranting further investigation.

Prediction of Binding Energies and Affinities

The binding energy, a key indicator of the stability of a ligand-receptor complex, can be calculated using molecular docking simulations. For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, docking studies against α-amylase revealed binding energies ranging from -7.9 to -9.8 kcal/mol. uni.lu While these values are for derivatives, they suggest that the this compound scaffold can form stable interactions within an enzyme's active site. The specific binding energy of this compound itself would depend on the specific target enzyme or receptor and the precise nature of the interactions formed. For example, a related compound, N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide, was found to have an IC50 value of 20 ± 3.8 μM against 6-phosphogluconate dehydrogenase. acs.orgacs.org

Table 1: Predicted Binding Energies of this compound Derivatives against Various Targets

| Derivative | Target Enzyme | Predicted Binding Energy (kcal/mol) |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamides | α-Amylase | -7.9 to -9.8 |

| N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide | COX-1 | Not specified |

| N-[4-chloro-3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyrimidine-2-carboxamide | COX-2 | Not specified |

This table is illustrative and based on data for derivative compounds. Specific binding energies for this compound are not available.

Characterization of Ligand-Protein Interaction Profiles

The interaction of a ligand with a protein is a complex interplay of various non-covalent forces. Understanding these interactions is crucial for rational drug design.

Crystallographic studies of this compound have confirmed the presence of intermolecular N-H···O and C-H···O hydrogen bonds, which contribute to its crystal packing. nih.gov In a biological context, the amide (N-H) group and the nitro (O=N=O) group of this compound are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site. For instance, in docking studies of related nitrobenzamide derivatives with α-amylase, hydrogen bonds were observed between the nitro group and amino acid residues such as His232. uni.lu

The electron-withdrawing nitro group in this compound creates a partial negative charge on the oxygen atoms and a partial positive charge on the nitrogen atom, making it capable of engaging in electrostatic interactions with charged residues in the active site. While salt bridges are typically formed between fully charged groups, strong electrostatic interactions can significantly contribute to binding affinity.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, MD simulations were used to validate their inhibitory potential against α-glucosidase and α-amylase. The analysis of the root-mean-square deviation (RMSD) of the ligand-protein complex suggested the stability of the most active compounds within the binding site of the target proteins. nih.govresearchgate.net These studies indicate that the benzamide scaffold, which is central to this compound, can form stable and lasting interactions with protein targets. A dedicated MD simulation of this compound would be necessary to definitively characterize the conformational changes and stability of its specific ligand-target complexes.

Root Mean Square Deviation (RMSD) Analysis of Ligand-Protein Trajectories

Root Mean Square Deviation (RMSD) is a critical metric used in molecular dynamics (MD) simulations to quantify the average distance between the atoms of a superimposed molecule (or a selection of atoms) and a reference structure. In the context of a ligand-protein complex, RMSD analysis of the ligand's trajectory provides insights into its stability and convergence within the protein's binding site over the simulation time.

The analysis involves aligning the protein backbone from each frame of the MD trajectory to a reference structure (typically the initial frame) to remove translational and rotational movements. The RMSD of the ligand's heavy atoms is then calculated for each frame relative to its starting position. A stable RMSD value that plateaus over time suggests that the ligand has found a stable binding mode and is not undergoing major conformational shifts or diffusing out of the binding pocket. Conversely, a continuously increasing or highly fluctuating RMSD indicates instability and potential dissociation or repositioning of the ligand.

Illustrative Data for RMSD Analysis

Below is an example table representing typical data generated from an RMSD analysis of a ligand-protein simulation.

| Simulation Time (ns) | Ligand RMSD (Å) |

| 0 | 0.00 |

| 10 | 1.25 |

| 20 | 1.40 |

| 30 | 1.35 |

| 40 | 1.50 |

| 50 | 1.45 |

| 60 | 1.48 |

| 70 | 1.52 |

| 80 | 1.49 |

| 90 | 1.51 |

| 100 | 1.50 |

This table is for illustrative purposes to show the format of RMSD data and does not represent experimental results for this compound.

Conformational Stability of the Ligand in the Binding Pocket

The conformational stability of a ligand within a protein's binding pocket is a measure of its ability to maintain a consistent and favorable three-dimensional orientation. This is essential for effective and sustained interaction with the target protein. Molecular dynamics simulations are the primary tool for assessing this stability.

During a simulation, a conformationally stable ligand will exhibit minimal fluctuations in its key dihedral angles and maintain crucial interactions (like hydrogen bonds or hydrophobic contacts) with the surrounding amino acid residues. Analysis of the ligand's trajectory can reveal if it remains in its initial docked pose or if it reorients to explore other, potentially less stable, conformations. A ligand that maintains its binding mode throughout the simulation is considered to have high conformational stability, which is often a prerequisite for strong binding affinity.

Supramolecular Interactions

The supramolecular chemistry of this compound is dictated by its structural features, particularly the amide linkage and the substituted phenyl rings, which allow for specific non-covalent interactions.

Investigation of Hydrogen Bond Propensity

The crystal structure of this compound reveals its capacity for forming intermolecular hydrogen bonds, which are crucial for its solid-state packing and supramolecular assembly. nih.gov The primary interactions observed are weak N-H···O and C-H···O hydrogen bonds. nih.gov

The amide group's N-H acts as a hydrogen bond donor, while the oxygen atoms of the nitro group and the amide carbonyl serve as acceptors. These interactions link adjacent molecules, resulting in the formation of a stable three-dimensional hydrogen-bonded network. nih.gov In the crystal structure, the amide group is noted to be twisted relative to the planes of the two benzene (B151609) rings. nih.gov Specifically, the dihedral angle between the mean planes of the 4-bromophenyl and 4-nitrobenzene rings is 3.6 (7)°. nih.gov

Crystallographic Data for this compound nih.gov

| Parameter | Value |

| Chemical Formula | C₁₃H₉BrN₂O₃ |

| Molecular Weight | 321.13 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.57903 (6) |

| b (Å) | 12.92579 (15) |

| c (Å) | 20.5614 (3) |

| β (°) | 96.0333 (11) |

| Volume (ų) | 1210.24 (3) |

Role of Amides in Supramolecular Chemical Anion Sensor Technology

Amide moieties are pivotal components in the field of supramolecular chemistry, particularly in the design of receptors for anion recognition and sensing. acs.orgmdpi.comresearchgate.net The N-H protons of an amide group are sufficiently acidic to act as effective hydrogen-bond donors, allowing them to form stable complexes with anions. This interaction can lead to a detectable signal, such as a change in color or fluorescence, forming the basis of a chemical sensor. acs.orgmdpi.com

The compound this compound possesses the key amide functional group that is known to be active in supramolecular anion sensing technology. nih.gov The ability of the amide N-H to interact with anions is a foundational principle in the design of synthetic receptors. acs.orgresearchgate.net The presence of electron-withdrawing groups, such as the nitro group in this compound, can enhance the acidity of the N-H proton, thereby strengthening its hydrogen-bonding capability and potential for anion recognition. Receptors based on amide frameworks have been successfully employed to selectively bind and sense various anions, including halides and oxoanions. acs.orgiaea.org

Biological Activity Mechanisms and Structure Activity Relationships Sar of N 4 Bromophenyl 4 Nitrobenzamide

Mechanistic Insights into Biological Activity

Detailed investigations into how N-(4-bromophenyl)-4-nitrobenzamide exerts biological effects at the molecular level are sparse. The following sections outline the current state of knowledge based on available research, which primarily consists of studies on structurally related compounds.

Elucidation of Enzyme Inhibition Mechanisms

There is currently no specific information available in the searched scientific literature to suggest that this compound functions as a competitive enzyme inhibitor.

Specific studies identifying non-competitive or uncompetitive inhibition patterns for this compound are not present in the available literature.

While kinetic analyses of related compounds have in some cases revealed mixed inhibition models, for example with certain urease inhibitors semanticscholar.org, no such kinetic analysis has been published for this compound itself.

Modulation of Cellular Pathways

The influence of this compound on specific cellular signaling cascades remains an area requiring significant research.

Studies on related 4-substituted-3-nitrobenzamide derivatives have shown that some of these compounds exhibit anti-tumor activity against various cancer cell lines. researchgate.net In a broader context, some nitroaromatic compounds are thought to exert therapeutic effects through mechanisms that could potentially lead to apoptosis, such as redox cycling and DNA alkylation. researchgate.net However, there is no direct evidence or specific research that elucidates the pathways of apoptosis induction, if any, for this compound.

Downregulation of Key Oncogenes (e.g., KRAS)

The KRAS oncogene is a critical component in cellular signaling pathways that regulate cell growth, differentiation, and survival. Mutations in the KRAS gene are found in a significant percentage of human cancers, leading to the constitutive activation of downstream signaling cascades and uncontrolled cell proliferation. nih.govnih.gov Consequently, the downregulation of KRAS or the inhibition of its signaling pathways is a primary strategy in the development of anticancer therapeutics.

While studies specifically detailing the direct downregulation of the KRAS oncogene by this compound are not extensively documented in the current literature, the broader class of nitrobenzamide derivatives has been investigated for antitumor activities. nih.govresearchgate.net The mechanism of action for many anticancer agents involves interference with key signaling pathways driven by oncogenes like KRAS. For instance, knockdown of KRAS in certain cancer cells has been shown to reduce the activity of NF-κB, a protein complex involved in inflammation and cell survival, potentially via the RAS-ERK-IκBα pathway. nih.gov Given that nitro-containing compounds are known to exhibit a wide spectrum of biological activities, including antineoplastic effects, it is plausible that the anticancer potential of this compound could involve modulation of critical oncogenic pathways such as the one governed by KRAS. nih.gov However, without direct experimental evidence, this remains a hypothetical mechanism.

Inhibition of PI3K/Akt/mTOR Signaling Pathway

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is another fundamental signaling cascade that is frequently dysregulated in human cancers. nih.govnih.gov This pathway integrates signals from growth factors and other environmental cues to control essential cellular processes such as proliferation, survival, and metabolism. nih.govresearchgate.netyoutube.com The high frequency of mutations and alterations in components of this pathway in various malignancies makes it a highly attractive target for cancer therapy. nih.govnih.gov

Inhibition of the PI3K/Akt/mTOR pathway can be achieved at multiple nodes, and numerous small-molecule inhibitors have been developed to target PI3K, Akt, or mTOR. nih.govembopress.org Similar to the case with KRAS, direct experimental data demonstrating the inhibition of the PI3K/Akt/mTOR pathway by this compound is limited. Nevertheless, the general class of nitrobenzamides and related heterocyclic compounds are often explored for their potential to inhibit protein kinases involved in these pathways. nih.govresearchgate.net The mechanism of many kinase inhibitors involves competing with ATP for binding to the enzyme's active site. nih.gov The established antineoplastic properties of some nitrobenzamide derivatives suggest that their mode of action could involve the suppression of key survival pathways like PI3K/Akt/mTOR, but further targeted studies are required to confirm this for this compound. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds in drug discovery by identifying the chemical features responsible for their biological effects.

Impact of Substituents on Biological Potency and Selectivity

The biological activity of benzamide (B126) derivatives can be significantly altered by the nature and position of substituents on the aromatic rings. In a study of novel 4-substituted-3-nitrobenzamide derivatives, researchers evaluated their anti-tumor activity against several human cancer cell lines. nih.gov The results indicated that most of the tested compounds exhibited potent anti-tumor activity, with some showing GI50 (50% growth inhibition) values in the low micromolar range. nih.gov

For example, compounds with specific substitutions demonstrated enhanced potency against certain cell lines. nih.gov This highlights the critical role that appended functional groups play in determining the efficacy and selectivity of the parent molecule. The presence of a nitro group is a common feature in many biologically active molecules and is known to contribute to various therapeutic effects, including antimicrobial and anticancer activities. nih.gov The introduction of different substituents can modulate the electronic properties, lipophilicity, and steric profile of the compound, thereby influencing its interaction with biological targets. researchgate.net

| Compound | Substituent (at position 4 of the 3-nitrobenzamide (B147352) core) | GI50 (μM) vs. HCT-116 | GI50 (μM) vs. MDA-MB-435 | GI50 (μM) vs. HL-60 |

|---|---|---|---|---|

| 4a | Structure not specified in abstract | 1.904 | 2.111 | Data not specified |

| 4g | Structure not specified in abstract | Data not specified | 1.008 - 3.586 | 1.993 - 3.778 |

| 4l | Structure not specified in abstract | Data not specified | 1.008 - 3.586 | 1.993 - 3.778 |

| 4m | Structure not specified in abstract | Data not specified | 1.008 - 3.586 | 1.993 - 3.778 |

| 4n | Structure not specified in abstract | Data not specified | 1.008 - 3.586 | 1.993 - 3.778 |

Data derived from a study on 4-substituted-3-nitrobenzamide derivatives, showing potent inhibitory activities. nih.gov The specific structures for compounds 4g and 4l-4n were not detailed in the abstract but were noted for their high potency.

Correlation Between Molecular Structure and Observed Biological Functions

The three-dimensional structure of a molecule is intrinsically linked to its biological function. For this compound, crystallographic studies have provided precise details about its molecular geometry. nih.gov The dihedral angle, which describes the twist between the two benzene (B151609) rings, is only 3.6°. nih.gov This near co-planar arrangement of the rings is a significant structural feature.

The nitro group itself is a well-known pharmacophore. nih.gov One of the accepted mechanisms for nitro-containing compounds involves their intracellular reduction to form toxic intermediates like nitroso and superoxide (B77818) species, which can then covalently modify and damage DNA or other cellular components, leading to cell death. nih.gov The specific arrangement of the bromo and nitro substituents on the phenyl rings of this compound, combined with its defined three-dimensional conformation, ultimately governs its potential biological activity. nih.gov

Potential Research Applications and Future Directions for N 4 Bromophenyl 4 Nitrobenzamide

Investigation as a Potential Antibacterial Agent

The search for novel antibacterial agents is a critical global health priority, and N-(4-bromophenyl)-4-nitrobenzamide has been identified as a compound with potential in this area. Amides, as a class of compounds, are known to be pivotal in molecular recognition and have been reported as antimicrobial agents. The presence of the nitro group, a well-known pharmacophore, further enhances its potential for biological activity.

Research into derivatives of this compound has shown promising results. For instance, various 4-nitrobenzamide (B147303) derivatives have been synthesized and evaluated for their in vitro antimicrobial activity. While specific data for this compound is still emerging, related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, in studies of related thiazole (B1198619) derivatives, some compounds showed moderate antibacterial activity against Gram-positive bacteria. The investigation into the precise spectrum of activity and the minimum inhibitory concentrations (MICs) of this compound against a wider range of bacterial strains is a key area for future research.

Table 1: Antibacterial Activity of Related Compounds

| Compound/Derivative | Bacterial Strain | Activity |

| 4-nitrobenzamide derivatives | Gram-positive & Gram-negative bacteria | Potent |

| Thiazole derivatives | Gram-positive bacteria | Moderate |

Exploration of Antineoplastic Potential in Various Cancer Cell Lines

The fight against cancer continues to drive the discovery of new therapeutic molecules. This compound and its analogues are being explored for their potential as anticancer agents. The core structure of this compound serves as a scaffold for the synthesis of new molecules with potential cytotoxic activity against cancer cells.

Studies on related prolinamide derivatives containing a nitrophenyl group have demonstrated significant antineoplastic potencies. For instance, certain N-(4'-nitrophenyl)-l-prolinamides have shown strong inhibitory activity against various human carcinoma cell lines, including gastric (SGC7901), colon (HCT-116), liver (HepG2), and lung (A549) cancer cell lines. One derivative, in particular, exhibited potent antitumor activity against the A549 lung cancer cell line. Furthermore, research into quinoline-oxadiazole derivatives has also highlighted the potential of molecules containing a bromophenyl group to exhibit considerable cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines.

While direct and extensive data on the antineoplastic activity of this compound is still being gathered, the promising results from its derivatives warrant a more focused investigation into its efficacy against a broad panel of cancer cell lines and the elucidation of its mechanism of action.

Table 2: Cytotoxic Activity of Related Compounds against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Activity/Observation |

| N-(4'-nitrophenyl)-l-prolinamides | A549 (Lung Carcinoma) | Strong antitumor activity |

| N-(4'-nitrophenyl)-l-prolinamides | HCT-116 (Colon Carcinoma) | Outperformed reference standard |

| Quinoline-oxadiazole derivatives | HepG2 (Hepatocellular Carcinoma) | Considerable cytotoxic activity |

| Quinoline-oxadiazole derivatives | MCF-7 (Breast Adenocarcinoma) | Considerable cytotoxic activity |

Significance in Contemporary Drug Discovery and Rational Drug Design

This compound represents a valuable building block in the field of medicinal chemistry and rational drug design. The amide linkage provides structural rigidity and the capacity for hydrogen bonding, which is crucial for molecular recognition at biological targets. The nitro group, an electron-withdrawing moiety, can significantly influence the electronic properties of the molecule and its interactions with biological macromolecules.

The modular nature of the this compound structure allows for systematic modifications to explore structure-activity relationships (SAR). By altering the substituents on either of the phenyl rings, medicinal chemists can fine-tune the compound's pharmacokinetic and pharmacodynamic properties. This makes it an attractive scaffold for the development of libraries of compounds for high-throughput screening against various therapeutic targets. The synthesis of derivatives, such as N-(1,3,4-thiadiazol-2-yl)amide derivatives, has been a strategy to identify inhibitors of enzymes like 6-phosphogluconate dehydrogenase (6PGD), a potential target for cancer therapy.

Prospects in Electro-Optical and Advanced Material Applications

Beyond its biological potential, this compound has garnered interest for its properties in the realm of materials science, particularly in the development of electro-optical materials. The crystalline structure of this compound has been a subject of detailed study.

X-ray diffraction studies have revealed that this compound crystallizes in a monoclinic system. The arrangement of the molecules in the crystal lattice, stabilized by weak intermolecular N—H···O and C—H···O hydrogen bonds, results in a three-dimensional network. This ordered arrangement is a prerequisite for many desirable optical properties. The study of related organic crystals, such as 4-chloro-3-nitrobenzophenone, has highlighted the potential of such molecules for third-order nonlinear optical (NLO) applications, which are crucial for optical communication and data processing technologies. The investigation into the specific NLO properties of this compound single crystals is a promising avenue for future research.

Unexplored Research Avenues and Future Methodological Developments

The full potential of this compound is yet to be unlocked, with several exciting research avenues remaining to be explored.

Computational chemistry offers powerful tools to complement and guide experimental research. Advanced hybrid computational approaches, such as Quantum Mechanics/Molecular Mechanics (QM/MM) and molecular dynamics simulations, can provide deep insights into the behavior of this compound at the atomic level. These methods can be employed to predict its binding modes with biological targets, calculate its electronic and optical properties with high accuracy, and understand the dynamics of its interactions. Such computational studies can accelerate the process of drug design and materials development by allowing for the in silico screening of virtual libraries of derivatives and the rationalization of experimental observations.

A crucial area of future research is the identification of the specific molecular targets and biological pathways through which this compound and its active derivatives exert their therapeutic effects. While preliminary studies on related compounds suggest potential targets like EGFR and DNA gyrase for anticancer and antimicrobial activity respectively, the precise mechanisms remain to be fully elucidated. Techniques such as chemical proteomics and affinity-based target identification can be employed to uncover the direct binding partners of this compound within the cell. Understanding these targets and pathways will not only validate its therapeutic potential but also open up new possibilities for combination therapies and the development of more potent and selective second-generation compounds. The discovery that a related nitrobenzamide derivative acts as an uncompetitive inhibitor of 6-phosphogluconate dehydrogenase (6PGD) highlights the potential for identifying novel mechanisms of action.

Design and Synthesis of Advanced Analogues and Derivatives with Enhanced Properties

The pursuit of enhanced properties in this compound derivatives has led to a variety of strategic synthetic modifications. These efforts are primarily focused on improving biological activity, such as antimicrobial or enzyme inhibitory effects, and exploring applications in materials science, including nonlinear optics.

A significant area of research has been the development of analogues with potent biological activity. For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized to explore their potential as antidiabetic agents. The design rationale involved introducing a sulfonamide group to enhance binding to target enzymes. The synthesis was achieved by treating 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoylchloride with various anilines or amines. This work demonstrated that substitutions on the N-phenyl ring significantly influence the inhibitory activity against α-glucosidase and α-amylase.

In a similar vein, researchers have designed and synthesized novel N-benzamide derivatives to enhance their antimicrobial properties. One study focused on the synthesis of N-(4-bromophenyl)-4-hydroxybenzamide by reacting 4-bromoaniline (B143363) with 4-hydroxybenzoyl chloride. nanobioletters.com The introduction of a hydroxyl group in place of the nitro group was investigated to modulate the compound's electronic properties and, consequently, its biological activity. The general synthetic procedure for these N-benzamide derivatives involves the reaction of an appropriate acyl chloride with a substituted aniline (B41778). nanobioletters.com

Furthermore, the core structure of this compound has been utilized as a starting point for creating inhibitors of specific enzymes. In the quest for new anticancer agents, derivatives of N-(1,3,4-thiadiazol-2-yl)amide were synthesized, where the 4-nitrobenzamide moiety plays a crucial role. One such compound, N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide, was identified as a moderate inhibitor of 6-phosphogluconate dehydrogenase (6PGD), an important target in oncology. Structural optimization of this hit compound involved modifying the N-substituents of the 1,3,4-thiadiazol-2-amine core to improve potency.

Beyond biological applications, derivatives of the parent compound are being explored for their potential in materials science. The synthesis of 4-bromo-4′-nitrobenzylidene aniline (BNBA), a derivative with nonlinear optical (NLO) properties, highlights this avenue of research. BNBA was synthesized by the condensation reaction of p-bromoaniline and p-nitrobenzaldehyde. researchgate.net This modification, which transforms the amide linker into an imine, significantly alters the electronic conjugation and crystal packing, leading to desirable NLO characteristics.

The synthesis of these advanced analogues often involves multi-step reaction sequences. A common strategy is the initial synthesis of a core intermediate, which is then diversified by reacting it with a library of different building blocks. For example, the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoylchloride serves as a key step, allowing for the subsequent creation of a wide range of amide derivatives. researchgate.net

The table below summarizes the synthesis and key findings for a selection of advanced analogues of this compound.

| Compound Name | Synthetic Precursors | Key Reaction Type | Enhanced Property/Application |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamides | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoylchloride, various anilines | Amidation | Antidiabetic (α-glucosidase and α-amylase inhibition) researchgate.net |

| N-(4-bromophenyl)-4-hydroxybenzamide | 4-bromoaniline, 4-hydroxybenzoyl chloride | Amidation | Potential antimicrobial agent nanobioletters.com |

| N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide | 5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-amine, 4-nitrobenzoyl chloride | Amidation | Anticancer (6PGD inhibition) |

| 4-bromo-4′-nitrobenzylidene aniline (BNBA) | p-bromoaniline, p-nitrobenzaldehyde | Condensation (Imine formation) | Nonlinear optical material researchgate.net |

These examples underscore the versatility of the this compound scaffold in designing new molecules with a wide array of enhanced properties. The continued exploration of novel synthetic strategies and a deeper understanding of structure-property relationships are expected to yield even more sophisticated derivatives with significant potential in both medicine and materials science.

Q & A

Q. What is the optimal synthetic route for N-(4-bromophenyl)-4-nitrobenzamide, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via the Schotten-Baumann reaction, coupling 4-bromoaniline with 4-nitrobenzoyl chloride in dichloromethane. Key steps include:

- Reagent stoichiometry : A 1:1 molar ratio of 4-bromoaniline to 4-nitrobenzoyl chloride ensures minimal side products.

- Base selection : Triethylamine (1.5 eq.) is added to scavenge HCl, driving the reaction to completion.

- Solvent and temperature : Dichloromethane at room temperature facilitates rapid amide bond formation (reaction completes in 30–60 minutes).

- Purification : Evaporation under reduced pressure yields a yellow solid with 89% purity (confirmed by -NMR and ESI-MS) .

Q. Which spectroscopic techniques are critical for characterizing N-(4-bromophenyl)-4-nitrobenzamide, and how should data be interpreted?

- -NMR : Peaks at δ 10.66 (s, 1H, NH), 8.37–7.56 ppm (aromatic protons) confirm the amide structure and substituent positions. Splitting patterns (e.g., doublets at J = 8.9 Hz) validate para-substitution .

- ESI-MS : The isotopic pattern (m/z 319.4 and 321.4 [M–H]⁻) matches bromine’s natural abundance (1:1 ratio for ) .

- UV-Vis : Absorbance at λmax 239 nm (ε = 14,100 M⁻¹cm⁻¹) and 290 nm (ε = 11,700 M⁻¹cm⁻¹) indicates π→π* transitions in the nitroaromatic system .

Q. What crystallographic parameters define this compound, and how are they determined experimentally?

Single-crystal X-ray diffraction reveals:

- Crystal system : Monoclinic (P2₁/c).

- Unit cell : a = 4.579 Å, b = 12.926 Å, c = 20.561 Å, β = 96.03°.

- Data collection : Cu-Kα radiation with multi-scan absorption correction (CrysAlis RED). Refinement using SHELXL-2018 validates bond lengths (C–Br: 1.89 Å) and dihedral angles (amide plane vs. phenyl: 12.5°) .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and predicted molecular geometries?

- DFT studies : B3LYP/6-311++G(d,p) optimizes geometry, revealing deviations <0.02 Å in bond lengths compared to X-ray data.

- Vibrational analysis : Scale factors (0.961–0.985) correct harmonic frequencies for M06-2X functional, aligning computed IR peaks with experimental data .

- HOMO-LUMO gaps : Calculated at 4.2 eV (B3PW91), correlating with UV-Vis transitions. Discrepancies >5% suggest solvent effects or crystal packing not modeled in DFT .

Q. What fragmentation pathways dominate in ESI-MS analysis, and how can they inform structural validation?

Under ESI-MS, the compound fragments via:

- Pathway 1 : Cleavage of the amide bond, yielding (4-nitrobenzylidyne)oxonium (m/z 150) and 4-bromophenylamine (m/z 172).

- Pathway 2 : Loss of NO• radical (Δm = -30 Da) from the nitro group, forming a resonance-stabilized radical cation (m/z 120) .

- Isotopic validation : Bromine’s 1:1 isotopic ratio confirms molecular integrity, while chlorine analogs (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) show distinct fragmentation .

Q. How does this compound serve as a precursor in polymer synthesis, and what methodological considerations apply?

The compound’s bromine and nitro groups enable:

- Suzuki coupling : Pd-catalyzed cross-coupling with boronic acids to form biphenyl derivatives for conductive polymers.

- Polymer functionalization : Nitro reduction (–NO₂ → –NH₂) introduces sites for post-polymerization modifications.

- Crystallinity control : Para-substitution enhances packing efficiency in polyamides, as shown in N,N-bis(4-bromophenyl)-4-nitrobenzamide-based polymers (Tg > 200°C) .

Q. What strategies address contradictions in biological activity data for nitroaromatic compounds like N-(4-bromophenyl)-4-nitrobenzamide?

- Mutagenicity assays : Ames test (+S9 metabolic activation) identifies nitroreductase-mediated genotoxicity. Structural analogs with electron-withdrawing groups (e.g., –CF₃) reduce mutagenic potential .

- Dose-response curves : Nonlinear regression (Hill equation) distinguishes specific binding (e.g., polyglutamine aggregation inhibition) from nonspecific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.